molecular formula C15H24ClNO B1441151 4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-92-4

4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441151
CAS No.: 1220031-92-4
M. Wt: 269.81 g/mol
InChI Key: DDZUNORWXFYSJZ-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound supplied for laboratory research purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Chemical Identifiers: CAS Number: 1220031-92-4 Molecular Formula: C15H24ClNO Molecular Weight: 269.81 g/mol IUPAC Name: 4-[2-(3,4-dimethylphenoxy)ethyl]piperidine;hydrochloride SMILES: CC1=CC=C(OCCC2CCNCC2)C=C1C.[H]Cl As a piperidine derivative, this compound is part of a class of structures studied in various pharmacological and chemical research contexts . Piperidine-based compounds are of significant interest in medicinal chemistry and are frequently utilized as key building blocks in the synthesis of more complex molecules. Researchers can apply this chemical in the development and exploration of new synthetic pathways and biological activities. Handling and Storage: The compound should be stored sealed in a dry, room-temperature environment . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and first-aid information prior to use.

Properties

IUPAC Name

4-[2-(3,4-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-3-4-15(11-13(12)2)17-10-7-14-5-8-16-9-6-14;/h3-4,11,14,16H,5-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZUNORWXFYSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Williamson Ether Synthesis Approach

Stepwise Methodology
  • Preparation of 3,4-Dimethylphenoxyethyl Halide

    • 3,4-dimethylphenol is reacted with a suitable alkylating agent (e.g., 2-chloroethyl chloride or 2-bromoethyl bromide) in the presence of a base such as sodium hydroxide.
    • The reaction is typically conducted under reflux to ensure complete ether formation.
  • Nucleophilic Substitution with Piperidine

    • The resulting 3,4-dimethylphenoxyethyl halide is reacted with piperidine in a polar aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide, or toluene).
    • A base (e.g., potassium carbonate, triethylamine) is added to neutralize the acid by-product and drive the reaction to completion.
    • The mixture is stirred at elevated temperatures (typically 60–120°C) for several hours.
  • Isolation and Purification

    • After completion, the reaction mixture is cooled and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
    • The organic layer is washed, dried (e.g., over sodium sulfate), and concentrated under reduced pressure.
    • The crude product is purified by recrystallization or chromatography.
  • Formation of the Hydrochloride Salt

    • The purified free base is dissolved in an appropriate solvent (e.g., ethanol or isopropanol).
    • Anhydrous hydrogen chloride gas or concentrated hydrochloric acid is bubbled through or added dropwise to the solution.
    • The hydrochloride salt precipitates and is collected by filtration, washed, and dried.
Summary Table: Williamson Ether Synthesis Method
Step Reagents/Conditions Notes
Ether formation 3,4-dimethylphenol, 2-chloroethyl chloride, NaOH, reflux Williamson ether synthesis
Nucleophilic substitution Piperidine, DMF/DMSO/toluene, K2CO3, 60–120°C Alkylation of piperidine
Extraction & purification Diethyl ether/ethyl acetate, Na2SO4, chromatography Standard organic work-up
Salt formation HCl (gas or solution), ethanol/isopropanol Precipitation of hydrochloride salt

Alternative Alkylation and Etherification Methods

  • Direct Alkylation of Piperidine:

    • Piperidine can be alkylated with a pre-formed 3,4-dimethylphenoxyethyl halide in the presence of a base (e.g., potassium carbonate, triethylamine) and solvent (e.g., dimethylformamide, toluene).
    • Reaction times vary from 1–16 hours depending on temperature and reactant concentrations.
    • The product is isolated by extraction and further purified by crystallization or chromatography.
  • Continuous Flow Synthesis (Industrial Scale):

    • Automated reactors and continuous flow systems are used to optimize yield and purity.
    • Parameters such as temperature, pressure, and reactant flow rates are tightly controlled.
    • This approach is favored for large-scale production due to improved reproducibility and efficiency.

Purification and Characterization

  • Purification:
    • Chromatography (silica gel column, flash chromatography) and recrystallization from suitable solvents (e.g., ethanol, isopropanol) are standard.
  • Characterization:
    • Melting point, elemental analysis, and spectroscopic techniques (NMR, IR, MS) confirm structure and purity.

Comparative Analysis of Preparation Methods

Method Yield Potential Purity Scalability Complexity Industrial Suitability
Williamson Ether Synthesis High High Moderate Moderate Yes
Direct Alkylation Moderate–High High High Low Yes
Continuous Flow Synthesis Very High Very High Very High High Excellent

Research Findings and Practical Notes

  • Bases: Sodium hydroxide, potassium carbonate, and triethylamine are commonly used. The choice of base can influence yield and reaction rate.
  • Solvents: Dimethylformamide and toluene are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution.
  • Temperature: Reactions are typically conducted at 60–120°C; higher temperatures may accelerate reaction but risk by-product formation.
  • Purification: Crystallization and chromatography are both effective, with chromatography offering higher purity but greater resource use.
  • Industrial Optimization: Continuous flow systems are increasingly adopted for reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted piperidine or phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease. Its ability to interact with specific receptors or enzymes positions it as a candidate for drug development aimed at modulating neurotransmitter systems.

Potential Mechanisms of Action:

  • Acts as an agonist or antagonist at various biological targets.
  • Modulates neurotransmitter activity, particularly in serotonin pathways.

Pharmacological Studies

Research indicates that 4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride can influence various biochemical pathways. Its interaction with receptors makes it suitable for studies on:

  • Pain management.
  • Treatment of mood disorders.
  • Neuropathic pain relief .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders. For instance, studies suggest that derivatives of piperidine compounds can act as inhibitors of tryptophan hydroxylase, which is involved in serotonin metabolism. This action could be beneficial in treating conditions characterized by altered serotonin levels, such as depression and anxiety disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Study FocusFindingsReference
Neurodegenerative DiseasesDemonstrated potential benefits in models of Alzheimer's disease through receptor modulation.
Pain ManagementShowed promise as a serotonin reuptake inhibitor, potentially useful for neuropathic pain.
Metabolic DisordersExhibited inhibitory effects on enzymes linked to tryptophan metabolism, relevant for mood disorders.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • Substituent effects dominate physicochemical behavior. For example, the trifluoromethyl group in increases lipophilicity and metabolic stability compared to methyl or chloro substituents.
  • Bulkier groups (e.g., diphenylmethoxy in ) raise molecular weight and may reduce solubility.

Toxicity :

  • Acute toxicity is often marked as "harmful" (e.g., ), but specific LD₅₀ values are rarely disclosed. The benzyl-substituted analog exhibits higher toxicity, likely due to enhanced membrane permeability.

Applications: Piperidine derivatives are frequently explored in drug development. For instance, diphenoxylate hydrochloride (a related piperidine carboxyate) is an antidiarrheal agent .

Research Findings and Data Gaps

  • Synthetic Methods : Crystallographic refinement tools like SHELX remain critical for structural validation of piperidine analogs .
  • Toxicological Data : Most SDS documents lack quantitative toxicity metrics (e.g., EC₅₀, LC₅₀), emphasizing the need for standardized testing .

Biological Activity

4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmitter receptors. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as neurotransmitter receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing various biochemical pathways. The precise mechanism depends on the biological context and the specific receptors involved.

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity:

  • Dimethylphenoxy Group : Enhances lipophilicity, facilitating better receptor binding through hydrophobic interactions.
  • Piperidine Ring : The nitrogen atom in the piperidine ring is crucial for binding to opioid receptors, influencing pharmacodynamics.

Table 1: Key Findings from SAR Studies

Compound NameMu Affinity (Ki nM)Kappa Affinity (Ki nM)Delta Affinity (Ki nM)Selectivity Ratio
LY2467360.77404.4>200
4-DMPTBDTBDTBDTBD

Note: TBD = To Be Determined

Biological Activity

Research indicates that this compound exhibits significant activity at dopamine and opioid receptors. Its potential applications include:

  • Neurotransmitter Modulation : The compound shows promise in treating neuropsychiatric disorders by modulating dopamine pathways .
  • Receptor Binding Studies : Preliminary studies suggest it may selectively bind to certain receptor subtypes, enhancing its therapeutic potential.

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Dopamine Receptor Interaction : A study demonstrated that analogs of piperidine compounds could selectively bind to dopamine transporters, suggesting a pathway for developing treatments for conditions like depression and schizophrenia .
  • Opioid Receptor Modulation : Investigations into related compounds have shown that modifications in the piperidine structure significantly affect their binding affinity to opioid receptors, indicating that similar modifications might enhance the efficacy of this compound.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidineDimethylphenoxy moiety linked to an ethyl chainDifferent methyl group positioning on the phenoxy ring
4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidineSimilar piperidine core with dichlorinated phenoxyChlorination alters biological activity
2-[2-(3,4-Dimethylphenoxy)ethyl]piperidineVariations in methyl positioningDifferent methyl arrangements lead to distinct properties

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride, and how can purity be validated?

  • Synthesis Protocol : A typical approach involves reacting piperidine derivatives with 3,4-dimethylphenoxyethyl halides under alkaline conditions (e.g., using triethylamine or NaOH in dichloromethane). The reaction is monitored via TLC, followed by HCl-mediated salt formation .
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) or GC-MS to assess purity. Titration methods (e.g., alcohol-dissolved samples titrated with sodium hydroxide) are also effective for quantifying HCl content .

Q. What spectroscopic techniques are recommended for structural elucidation?

  • 1H/13C NMR : Assign peaks for the piperidine ring (δ ~2.5–3.5 ppm for N–CH2 groups) and aromatic protons (δ ~6.5–7.5 ppm for dimethylphenoxy).
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion ([M+H]+) and fragments (e.g., loss of HCl or phenoxy groups).
  • IR Spectroscopy : Identify characteristic stretches (e.g., C–O at ~1250 cm⁻¹, piperidine ring vibrations) .

Q. What are the best practices for safe handling and storage?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks.
  • Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture. Stability data from analogous piperidine salts suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like N-oxide derivatives during synthesis?

  • Key Variables :

  • Temperature : Lower temperatures (0–5°C) reduce oxidation side reactions.
  • Catalyst : Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) to suppress N-oxide formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve yield compared to ethers .
    • Byproduct Analysis : LC-MS and 2D NMR (e.g., HSQC) identify and quantify impurities for iterative optimization.

Q. How can researchers resolve discrepancies in NMR or mass spectrometry data during structural characterization?

  • NMR Conflicts : Compare experimental shifts with computed spectra (e.g., using ACD/Labs or DFT-based tools). Dynamic effects (e.g., piperidine ring puckering) may cause splitting; variable-temperature NMR can clarify .
  • MS Anomalies : Isotopic patterns (e.g., Cl in HCl salt) must align with theoretical distributions. Use high-resolution instruments to distinguish isobaric interferences .

Q. What strategies exist for evaluating biological activity, and how can off-target effects be mitigated?

  • In Vitro Assays : Screen against target receptors (e.g., opioid or serotonin receptors) using radioligand binding assays. Cross-test with structurally related compounds (e.g., meperidine analogs) to assess selectivity .
  • Off-Target Mitigation :

  • Computational Docking : Predict binding affinities to non-target proteins (e.g., CYP450 enzymes).
  • Metabolite Profiling : Identify reactive intermediates (e.g., via LC-MS/MS) that may cause toxicity .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., in water vs. organic solvents) be addressed?

  • Methodology :

Standardize Conditions : Use USP buffers (pH 1.2–7.4) and controlled temperatures (25°C ± 2°C).

Technique Comparison : Compare shake-flask vs. potentiometric methods for consistency.

QC Reference : Cross-validate with a structurally validated analog (e.g., 4-(3-chlorophenyl)piperidine hydrochloride) .

Methodological Tables

Parameter Recommended Method Reference
Synthesis Yield Alkaline coupling in DCM
Purity Threshold ≥98% (HPLC/GC-MS)
Stability Assessment Accelerated aging (40°C/75% RH, 6M)
Biological Screening Radioligand binding (IC50/EC50)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.